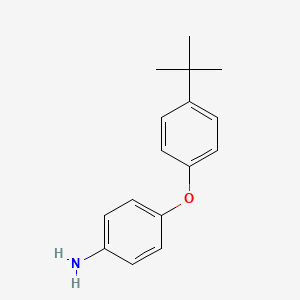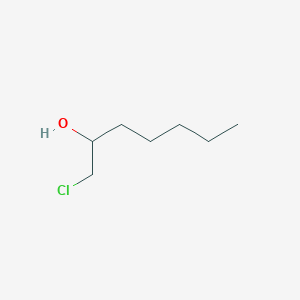
1-Chloroheptan-2-ol
Übersicht
Beschreibung
1-Chloroheptan-2-ol is an organic compound with the molecular formula C₇H₁₅ClO. It is a chlorinated alcohol, specifically a secondary alcohol, where the chlorine atom is attached to the first carbon and the hydroxyl group is attached to the second carbon in a heptane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloroheptan-2-ol can be synthesized through several methods. One common method involves the reaction of 1,2-epoxyheptane with hydrochloric acid. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors where 1,2-epoxyheptane is continuously fed into a reaction vessel containing hydrochloric acid. The reaction mixture is then stirred and maintained at a controlled temperature to ensure complete conversion. The product is subsequently purified through distillation or other separation techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloroheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-chloroheptan-2-one.
Reduction: The compound can be reduced to form heptane-2-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form heptane-2,3-diol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products:
Oxidation: 1-Chloroheptan-2-one
Reduction: Heptane-2-ol
Substitution: Heptane-2,3-diol
Wissenschaftliche Forschungsanwendungen
1-Chloroheptan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 1-Chloroheptan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can affect the compound’s reactivity and its ability to participate in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
1-Chloroheptan-2-ol can be compared with other similar compounds, such as:
1-Chloroheptane: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Chloroheptane: The chlorine atom is attached to the second carbon, which can lead to different reactivity and chemical behavior.
1-Chloroheptan-2-one: This compound has a carbonyl group instead of a hydroxyl group, resulting in different chemical properties and reactivity
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
1-chloroheptan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO/c1-2-3-4-5-7(9)6-8/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOHTJPTRQIWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione](/img/new.no-structure.jpg)
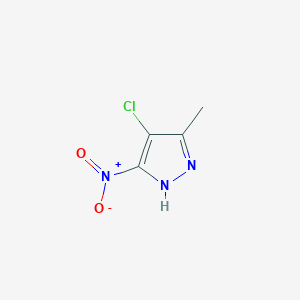
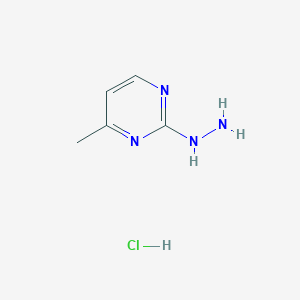
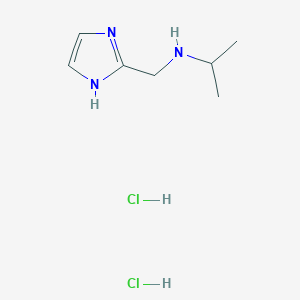
![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022033.png)
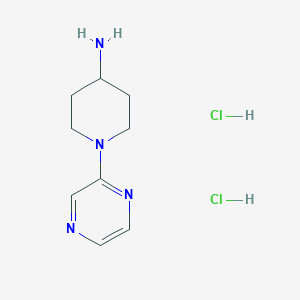
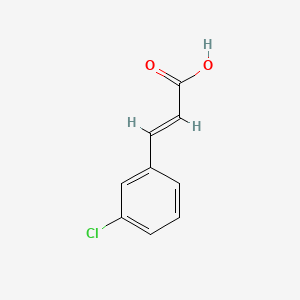
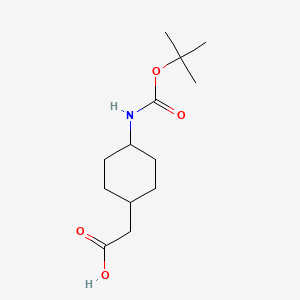
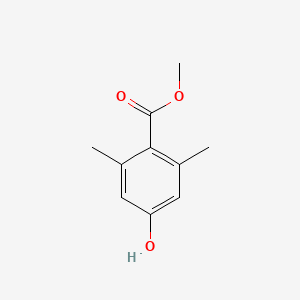
![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B3022041.png)
![{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride](/img/structure/B3022043.png)
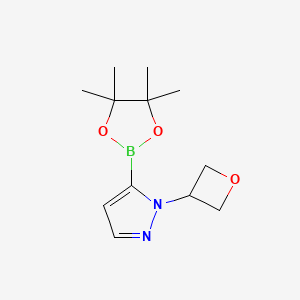
![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3022046.png)
